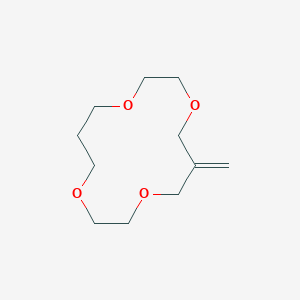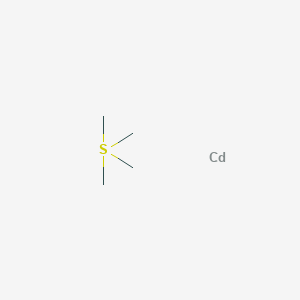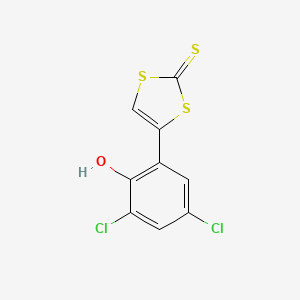![molecular formula C16H16Cl2OS B14353726 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene CAS No. 90184-21-7](/img/structure/B14353726.png)
1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene is an organic compound that features a benzene ring substituted with two chlorine atoms and a propoxy group attached to a benzylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene typically involves the following steps:
Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-(benzylsulfanyl)propanol. This can be achieved by reacting benzyl mercaptan with 3-chloropropanol under basic conditions.
Etherification: The 3-(benzylsulfanyl)propanol is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophilic Substitution: Amines, thiols, potassium carbonate.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Reduced benzylsulfanyl derivatives.
Applications De Recherche Scientifique
1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation reactions may contribute to its biological effects by modifying cellular components and signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-[3-(Methylsulfanyl)propoxy]-2,4-dichlorobenzene
- 1-[3-(Ethylsulfanyl)propoxy]-2,4-dichlorobenzene
- 1-[3-(Phenylsulfanyl)propoxy]-2,4-dichlorobenzene
Comparison: 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and phenyl analogs, the benzyl group provides additional steric and electronic effects, potentially enhancing its reactivity and biological activity.
Propriétés
Numéro CAS |
90184-21-7 |
|---|---|
Formule moléculaire |
C16H16Cl2OS |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
1-(3-benzylsulfanylpropoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C16H16Cl2OS/c17-14-7-8-16(15(18)11-14)19-9-4-10-20-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2 |
Clé InChI |
PTPNROOWLLLCDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


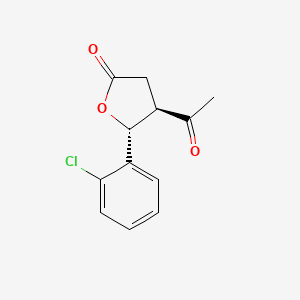
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
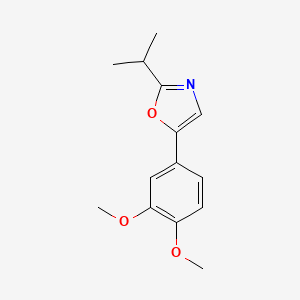

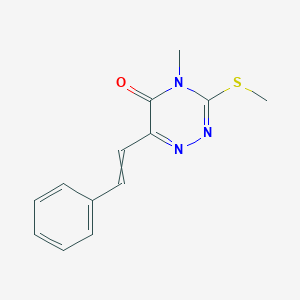
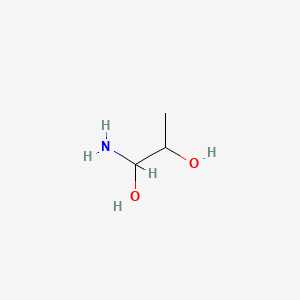
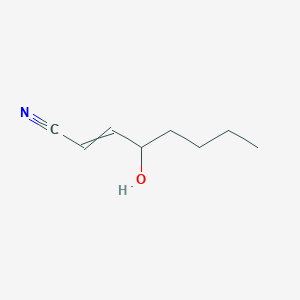

![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
